molecular formula C11H16N2O B1429613 4-[2-(Cyclopropylamino)ethoxy]aniline CAS No. 16690-29-2

4-[2-(Cyclopropylamino)ethoxy]aniline

Cat. No. B1429613
CAS RN: 16690-29-2
M. Wt: 192.26 g/mol
InChI Key: JAMQGRVALBLSGM-UHFFFAOYSA-N
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Description

“4-[2-(Cyclopropylamino)ethoxy]aniline” is a compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is used as a building block in chemistry .


Molecular Structure Analysis

The compound has a complex structure with one nitrogen and one oxygen in its backbone . The InChI key for the compound is JAMQGRVALBLSGM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.26 and a molecular formula of C11H16N2O . Other physical and chemical properties such as boiling point and linear structure formula are not specified .

Scientific Research Applications

Synthesis of Derivatives and Compounds

  • Synthesis of Quinazoline Derivatives : The reaction of certain amino compounds with aniline resulted in the synthesis of new derivatives of quinazolines, which are important in various chemical processes and potential pharmaceutical applications (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
  • Development of Quinoxaline Derivatives : Aniline treatments led to the formation of 2-anilino-quinoxalines, showcasing the versatility of aniline derivatives in synthesizing complex organic compounds (Ahmad, Habib, Iqbal, & Ziauddin, 1965).
  • Practical Synthesis of N-Cyclopropylanilines : Demonstrating a method for the high-yield condensation of anilines, this process is significant for the production of N-cyclopropylanilines, a crucial step in various chemical syntheses (Yoshida, Umezu, Hamada, Atsumi, & Tabuchi, 2003).

Antimicrobial Activity and Biological Applications

  • Antimicrobial Properties of Substituted Anilines : Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
  • Cyclin-Dependent Kinase Inhibition : Certain aniline derivatives were identified as potent inhibitors of Src kinase activity, a target in cancer treatment, demonstrating the biomedical significance of these compounds (Boschelli et al., 2001).
  • Synthesis of Chiral Perhydrobenzimidazole and Hexahydroquinoxaline Derivatives : Highlighting the chemical versatility, anilino derivatives were used to synthesize chiral compounds, potentially useful in pharmaceuticals and chemical industries (Zaleska & Socha, 2000).

Electrorheological and Photochemical Properties

  • Electrorheological Behavior : Poly(aniline-co-O-ethoxy aniline) was studied for its electrorheological properties, indicating its potential use in various industrial applications (Clioi, Kim, & To, 1999).
  • Photochemical Reactions in Solution : Research on the interactions of aniline derivatives with chloromethanes in solution provided insights into their photochemical properties, useful for various scientific applications (Boszczyk & Latowski, 1989).

Safety and Hazards

The safety data sheet for the compound suggests that it should be handled with care. It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to avoid release to the environment .

properties

IUPAC Name

4-[2-(cyclopropylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMQGRVALBLSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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